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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)2-nitrobenzene

Cat. No.: B3075237

Technical Guide: 1-(2-Methoxyethyl)-2-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene is not readily
available in published literature. The following information is a combination of data for the
isomeric 1-(2-Methoxyethyl)-4-nitrobenzene, related analogs, and predictions based on
established principles of organic chemistry.

Core Chemical Properties

1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring
substituted with a nitro group and a methoxyethyl group at the ortho positions. Its chemical
behavior is dictated by the interplay of these functional groups.

Physicochemical Data

The following table summarizes the predicted and known physicochemical properties. Data for
the para-isomer (1-(2-Methoxyethyl)-4-nitrobenzene, CAS No: 69628-98-4) is provided for
comparison.[1][2]
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Property

1-(2-Methoxyethyl)-2-
hitrobenzene
(Predicted/Inferred)

1-(2-Methoxyethyl)-4-
nitrobenzene (Known)

Molecular Formula CoH11NOs3 CoH11NO3[1][2]

Molecular Weight 181.19 g/mol 181.19 g/mol [1][2]

CAS Number Not available 69628-98-4[1][2]
Likely a yellow to brownish

Appearance o ) ] -
liquid or low-melting solid

- ) Predicted to be similar to the

Boiling Point ) 273.6 £ 15.0 °C at 760 mmHg
para-isomer
Expected to be lower than the

Melting Point para-isomer due to ortho- Not available
substitution

) Predicted to be around 1.2

Density 1.2+0.1 g/cm3
g/cm3
Expected to be soluble in

B common organic solvents

Solubility -
(e.g., ethanol, ether, acetone)
and sparingly soluble in water.

LogP Predicted to be around 1.87 1.87

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for 1-(2-

Methoxyethyl)-2-nitrobenzene.
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Technique

Expected Features

1H NMR

- Aromatic protons (4H) in the range of 7.0-8.0
ppm, showing complex splitting patterns due to
ortho-substitution. - Methylene protons adjacent
to the aromatic ring (2H) as a triplet around 3.0-
3.2 ppm. - Methylene protons adjacent to the
methoxy group (2H) as a triplet around 3.6-3.8
ppm. - Methoxy protons (3H) as a singlet around
3.3-3.4 ppm.

13C NMR

- Aromatic carbons in the range of 120-150 ppm.
- Carbon bearing the nitro group will be
significantly downfield. - Methylene carbons in
the range of 30-75 ppm. - Methoxy carbon
around 59 ppm.

IR Spectroscopy

- Strong asymmetric and symmetric stretching
vibrations for the nitro group (NO2) around
1520-1560 cm~* and 1345-1385 cm~t. - C-H
stretching vibrations for the aromatic ring around
3000-3100 cm™1. - C-H stretching for the
aliphatic chain around 2850-2950 cm™1. - C-O
stretching for the ether linkage around 1050-
1150 cm~1.

Mass Spectrometry

- Molecular ion peak (M*) at m/z = 181. -
Fragmentation pattern showing loss of the
methoxyethyl group, nitro group, and other

characteristic fragments.

Experimental Protocols

While a specific, validated protocol for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene is

not available, a plausible synthetic route can be designed based on established organic

chemistry reactions.

Proposed Synthesis Workflow
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The synthesis would likely proceed via the nitration of (2-methoxyethyl)benzene.

(2- Methoxyethyl)benzene) ( Mixed Acid (HNO3/H2S0a4)

&é

1—(2-Methoxyethyl)—2—n|trobenzene
(and para-isomer)

Gure 1—(2-Methoxyethyl)—2—nitrobenzen9

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-(2-Methoxyethyl)-2-nitrobenzene.

Detailed Methodology (Hypothetical)

Materials:

(2-Methoxyethyl)benzene

Concentrated Nitric Acid (HNOs)

Concentrated Sulfuric Acid (H2SOa)

Dichloromethane (CH2Cl2)
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Saturated Sodium Bicarbonate Solution (NaHCOs)

Anhydrous Magnesium Sulfate (MgSOa)

Silica Gel for column chromatography

Hexane and Ethyl Acetate for elution
Procedure:

e Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add
concentrated sulfuric acid to concentrated nitric acid with constant stirring.

¢ Nitration Reaction: To the cooled nitrating mixture, add (2-methoxyethyl)benzene dropwise
while maintaining the temperature below 10°C. After the addition is complete, allow the
reaction to stir at room temperature for a specified time, monitoring the progress by Thin
Layer Chromatography (TLC).

o Work-up: Pour the reaction mixture over crushed ice and extract the organic products with
dichloromethane.

o Neutralization: Wash the organic layer sequentially with water and saturated sodium
bicarbonate solution to remove any residual acid.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure to obtain the crude product, which will
be a mixture of ortho and para isomers.

 Purification: Separate the ortho and para isomers using silica gel column chromatography,
eluting with a gradient of hexane and ethyl acetate.

o Characterization: Characterize the purified 1-(2-Methoxyethyl)-2-nitrobenzene using NMR,
IR, and mass spectrometry to confirm its structure and purity.

Reactivity and Signaling Pathways

The reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily influenced by the electron-
withdrawing nature of the nitro group and the ortho-directing, weakly activating nature of the
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methoxyethyl group.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic
substitution. The methoxyethyl group is a weak activating group and an ortho-, para-director.
The position of further electrophilic attack will be a result of the competing directing effects of

these two groups.

Directing Effects on Benzene Ring

CH2CH20CHs (ortho, para-director, weakly activating)
ortho, para

NO:2 (meta-director, deactivating)

Click to download full resolution via product page

Caption: Competing directing effects in electrophilic aromatic substitution.

Reduction of the Nitro Group

A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino
group. This transformation is fundamental in the synthesis of anilines, which are versatile
intermediates in the pharmaceutical and dye industries.
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) Reducing Agent
G-(Z-Methoxyethyl)-2-n|trobenzen9 ( (e.g., SN/HCI, H2/Pd-C) )

G-(Z-Methoxyethyl)-z-aminobenzena

Click to download full resolution via product page
Caption: Reduction of the nitro group to form the corresponding aniline.

Currently, there is no specific information linking 1-(2-Methoxyethyl)-2-nitrobenzene to any
established signaling pathways or biological activities. Its potential biological effects would
need to be determined through dedicated in vitro and in vivo studies. The corresponding aniline
derivative could be explored as a building block for novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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